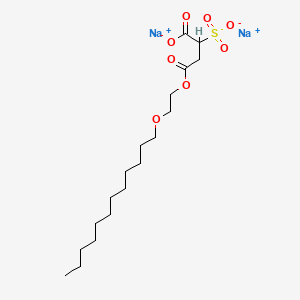
3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dichlorphenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazol ist eine komplexe organische Verbindung, die zur Klasse der Isoxazole gehört. Isoxazole sind fünfringige heterozyklische Verbindungen, die ein Sauerstoff- und ein Stickstoffatom enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Dichlorphenylgruppe, einer Methylgruppe und einer Nitropyridinylgruppe aus, die an den Isoxazolring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2,6-Dichlorphenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazol umfasst typischerweise mehrere Schritte:
Bildung des Isoxazolrings: Der Isoxazolring kann durch eine 1,3-dipolare Cycloadditionsreaktion zwischen einem Nitriloxid und einem Alkin synthetisiert werden.
Einführung der Dichlorphenylgruppe: Die Dichlorphenylgruppe kann über eine nucleophile aromatische Substitutionsreaktion eingeführt werden.
Anbindung der Nitropyridinylgruppe: Die Nitropyridinylgruppe kann durch eine nucleophile aromatische Substitutionsreaktion unter Verwendung des entsprechenden Nitropyridinderivats angebunden werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann kontinuierliche Fließsynthesetechniken umfassen, um eine hohe Ausbeute und Selektivität zu gewährleisten. Die kontinuierliche Fließsynthese ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, wodurch die Bildung von Nebenprodukten minimiert und die Sicherheit verbessert wird, insbesondere bei stark exothermen Reaktionen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methylgruppe, was zur Bildung von Carbonsäurederivaten führt.
Reduktion: Reduktionsreaktionen können auf die Nitrogruppe abzielen und sie in eine Aminogruppe umwandeln.
Substitution: Die Verbindung kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, insbesondere an den Positionen ortho und para zur Nitrogruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel können Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators (Pd/C) oder Natriumborhydrid (NaBH₄) verwendet werden.
Substitution: Als Nucleophile können Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid (NaOH) verwendet werden.
Hauptprodukte
Oxidation: Carbonsäurederivate.
Reduktion: Aminoderivate.
Substitution: Verschiedene substituierte Isoxazolderivate, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dichlorphenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Die Verbindung kann in der Untersuchung der Enzyminhibition und als Sonde für biologische Assays verwendet werden.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Agrochemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-(2,6-Dichlorphenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitropyridinylgruppe kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit Zielproteinen teilnehmen, während die Dichlorphenylgruppe die Bindungsaffinität durch hydrophobe Wechselwirkungen verstärken kann. Der Isoxazolring kann als Gerüst dienen, das die funktionellen Gruppen für eine optimale Wechselwirkung mit dem Ziel positioniert.
Wirkmechanismus
The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole involves its interaction with specific molecular targets. The nitropyridinyl group can participate in hydrogen bonding and π-π interactions with target proteins, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. The isoxazole ring can act as a scaffold, positioning the functional groups for optimal interaction with the target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Nitropyridin: Ein einfacheres Nitropyridinderivat mit ähnlicher Reaktivität.
4-Nitropyridin: Ein weiteres Nitropyridinderivat mit unterschiedlichen Substitutionssmustern.
N-(6-Chlor-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amin: Eine Verbindung mit einem ähnlichen Nitropyridin-Molekülteil, aber unterschiedlicher Gesamtstruktur.
Einzigartigkeit
3-(2,6-Dichlorphenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazol ist aufgrund der Kombination seiner Dichlorphenyl-, Methyl- und Nitropyridinylgruppen, die an den Isoxazolring gebunden sind, einzigartig. Diese einzigartige Struktur verleiht spezifische chemische Eigenschaften und Reaktivität, was sie für verschiedene Anwendungen in der wissenschaftlichen Forschung wertvoll macht.
Eigenschaften
Molekularformel |
C16H11Cl2N3O4 |
|---|---|
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
3-(2,6-dichlorophenyl)-5-methyl-4-[(5-nitropyridin-2-yl)oxymethyl]-1,2-oxazole |
InChI |
InChI=1S/C16H11Cl2N3O4/c1-9-11(8-24-14-6-5-10(7-19-14)21(22)23)16(20-25-9)15-12(17)3-2-4-13(15)18/h2-7H,8H2,1H3 |
InChI-Schlüssel |
VDSSRLCSBFWAKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=NC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


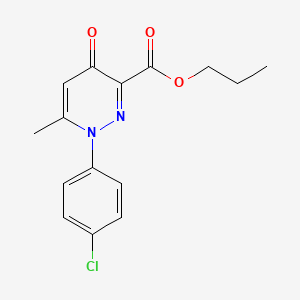

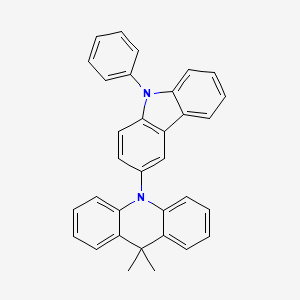
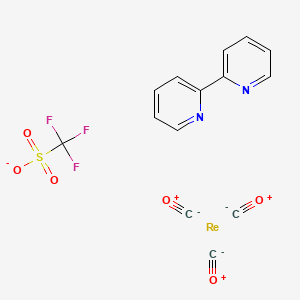
![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)
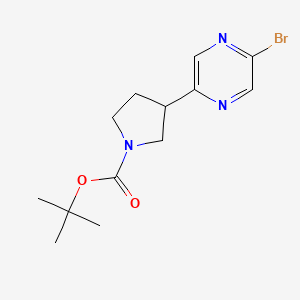

![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
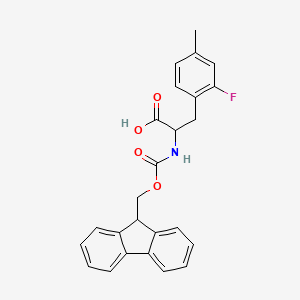
![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
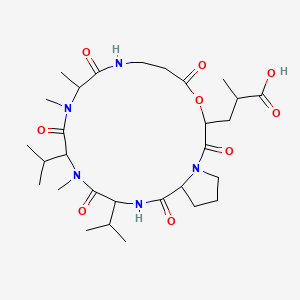
![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
